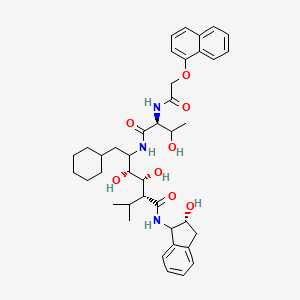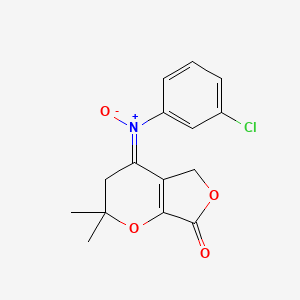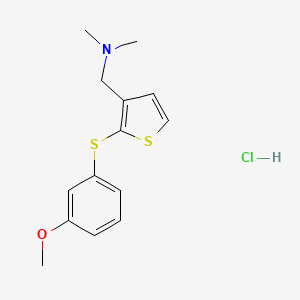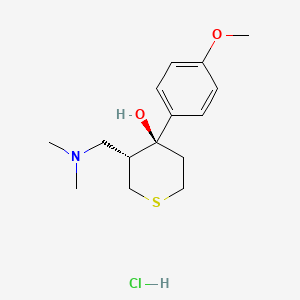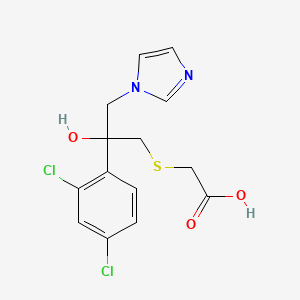
Sucrose 1,6-dilaurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sucrose 1,6-dilaurate is a sucrose fatty acid ester, specifically an ester of sucrose and lauric acid. It is a non-ionic surfactant widely used in various industries, including food, cosmetics, and pharmaceuticals. This compound is known for its emulsifying, stabilizing, and solubilizing properties, making it a valuable ingredient in many formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sucrose 1,6-dilaurate can be synthesized through the transesterification of sucrose with lauric acid or its derivatives. One common method involves the use of methyl laurate and sucrose in the presence of a catalyst such as potassium carbonate. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (60-90°C) and under ultrasonic frequencies to enhance the yield .
Industrial Production Methods
Industrial production of this compound often employs a two-stage process. In the first stage, lauric acid is esterified with methanol to produce methyl laurate. In the second stage, methyl laurate undergoes transesterification with sucrose to form this compound. This process is optimized for high yield and purity, with conditions such as temperature, residence time, and feed concentration being carefully controlled .
Analyse Des Réactions Chimiques
Types of Reactions
Sucrose 1,6-dilaurate primarily undergoes transesterification reactions. It can also participate in hydrolysis and saponification reactions under specific conditions.
Common Reagents and Conditions
Transesterification: Methyl laurate, sucrose, potassium carbonate, DMSO, ultrasonic frequencies (20-80 kHz), temperatures (60-90°C)
Hydrolysis: Water, acidic or basic conditions.
Saponification: Sodium hydroxide or potassium hydroxide.
Major Products
Transesterification: This compound, sucrose monolaurate, and other sucrose esters.
Hydrolysis: Sucrose and lauric acid.
Saponification: Sucrose and sodium laurate or potassium laurate.
Applications De Recherche Scientifique
Sucrose 1,6-dilaurate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in studies related to cell membrane permeability and as a stabilizer for biological samples.
Industry: Utilized in the food industry as an emulsifier and stabilizer, in cosmetics for its skin-conditioning properties, and in pharmaceuticals for its role in drug formulations
Mécanisme D'action
Sucrose 1,6-dilaurate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. In biological systems, it can interact with cell membranes, enhancing the permeability and facilitating the delivery of active compounds. The molecular targets and pathways involved include the disruption of lipid bilayers and the modulation of membrane fluidity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sucrose monolaurate
- Sucrose dilaurate
- Sucrose palmitate
- Sucrose stearate
Uniqueness
Sucrose 1,6-dilaurate is unique due to its specific fatty acid composition and the position of esterification on the sucrose molecule. This gives it distinct emulsifying and stabilizing properties compared to other sucrose esters. Its ability to form stable emulsions at lower concentrations and its biocompatibility make it particularly valuable in pharmaceutical and cosmetic applications .
Propriétés
Numéro CAS |
335281-15-7 |
|---|---|
Formule moléculaire |
C36H66O13 |
Poids moléculaire |
706.9 g/mol |
Nom IUPAC |
[(2R,3S,4S,5S)-5-(dodecanoyloxymethyl)-3,4-dihydroxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dodecanoate |
InChI |
InChI=1S/C36H66O13/c1-3-5-7-9-11-13-15-17-19-21-28(38)45-24-27-31(41)34(44)36(48-27,49-35-33(43)32(42)30(40)26(23-37)47-35)25-46-29(39)22-20-18-16-14-12-10-8-6-4-2/h26-27,30-35,37,40-44H,3-25H2,1-2H3/t26-,27-,30-,31-,32+,33-,34+,35-,36+/m1/s1 |
Clé InChI |
RWTLOOVGCAXGBZ-SDBGFSJOSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


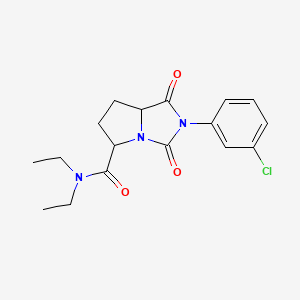

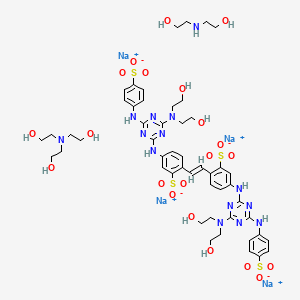
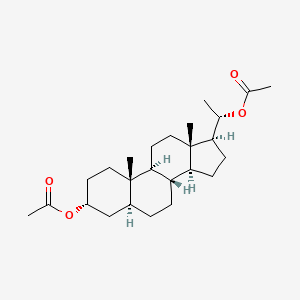
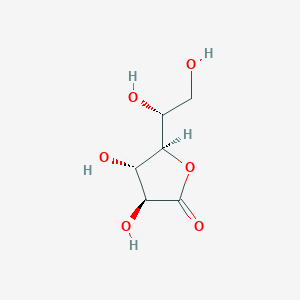
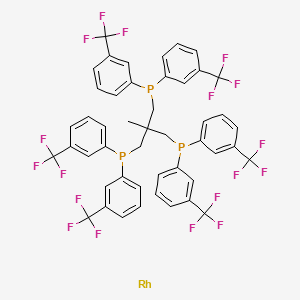
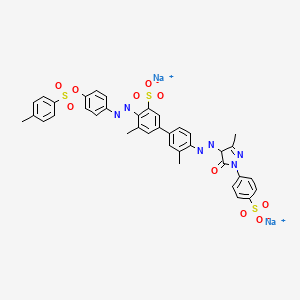
![[(4,6-Diamino-1,3,5-triazin-2-YL)(methoxymethyl)amino]methyl octadecanoate](/img/structure/B12766127.png)
